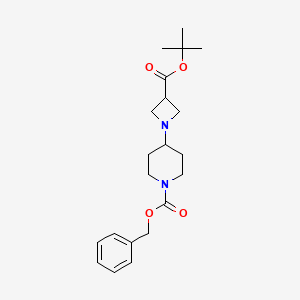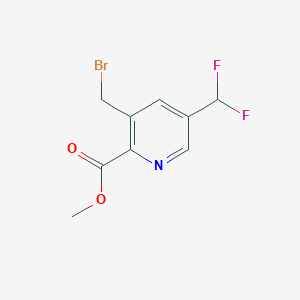
Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate is a chemical compound belonging to the pyridine carboxylate family. This compound is characterized by the presence of bromomethyl and difluoromethyl groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 3-methyl-5-(difluoromethyl)pyridine-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting bromomethyl derivative is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination and esterification steps are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include methyl derivatives and alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a building block for drug discovery.
Medicine: Investigated for its potential use in the synthesis of therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones. The difluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate
- Methyl 6-(hydroxymethyl)pyridine-2-carboxylate
Uniqueness
Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate is unique due to the specific positioning of the bromomethyl and difluoromethyl groups on the pyridine ring. This arrangement provides distinct reactivity patterns and electronic properties compared to similar compounds. The presence of both bromomethyl and difluoromethyl groups allows for versatile synthetic applications, making it a valuable intermediate in various chemical processes.
Propiedades
Fórmula molecular |
C9H8BrF2NO2 |
|---|---|
Peso molecular |
280.07 g/mol |
Nombre IUPAC |
methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8BrF2NO2/c1-15-9(14)7-5(3-10)2-6(4-13-7)8(11)12/h2,4,8H,3H2,1H3 |
Clave InChI |
SUECOYOGSPVGBB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=N1)C(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-[bis(prop-2-enoxy)phosphoryloxymethyl]-3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13905192.png)
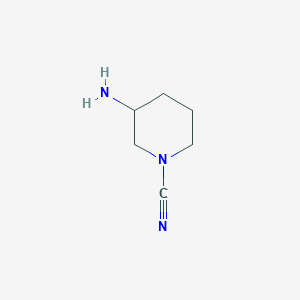

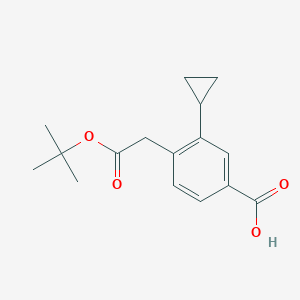
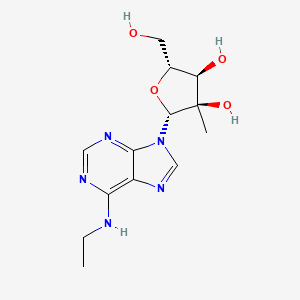
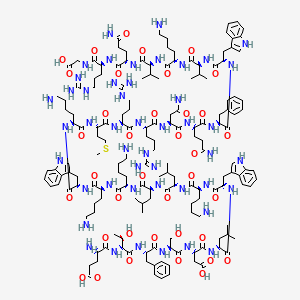
![Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B13905211.png)
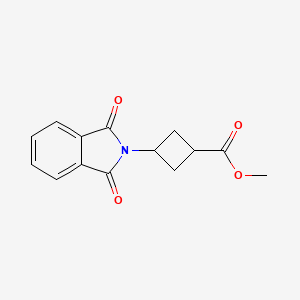
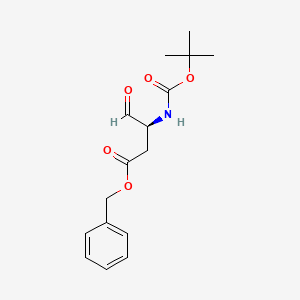
![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride](/img/structure/B13905237.png)
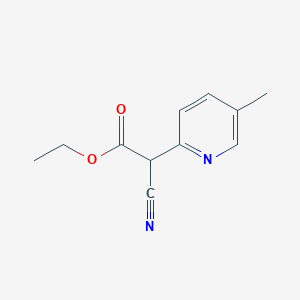
![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)
